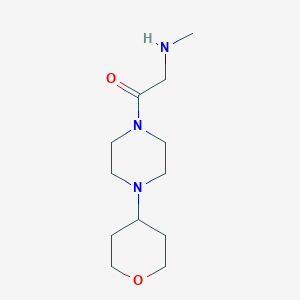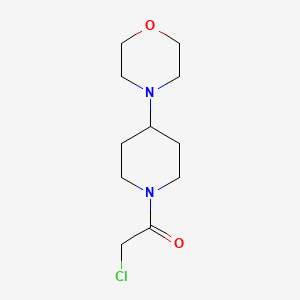![molecular formula C8H14N4O B1478801 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098089-92-8](/img/structure/B1478801.png)
3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
Bicyclo[3.1.1]heptane derivatives are a class of compounds that have been studied for their potential as high-energy density compounds (HEDCs) . These compounds often contain an aza nitrogen atom and nitro substituent .
Synthesis Analysis
While specific synthesis methods for “3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol” are not available, similar bicyclic structures have been synthesized using various catalysts . For instance, the conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton has been reported using imine photochemistry .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, base-catalyzed deuterium exchange reactions of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptan-2-one have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the density, heat of sublimation, and impact sensitivity of bicyclo[3.1.1]heptane derivatives were estimated by electrostatic potential analysis of the molecular surface .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The azabicycloheptane structure is central to the family of tropane alkaloids, which are known for their wide range of biological activities. The enantioselective synthesis of these compounds is of significant interest due to their medicinal properties, including analgesic, anticholinergic, and psychostimulant effects .
High-Energy Density Compounds (HEDCs)
The compound’s structure, which includes azido and nitro groups, makes it a candidate for the design of HEDCs. These materials are sought after for their potential applications in military and aerospace industries due to their high output energy and low impact sensitivity .
Advanced Pharmaceutical Research
Azabicycloheptane derivatives can be used as building blocks in the development of new pharmaceuticals. Their unique structure allows for the creation of complex, sp^3-rich primary amine building blocks, which are valuable in drug design and synthesis .
Organic Synthesis Methodology
The compound’s unique structure provides a scaffold for the development of new synthetic methodologies. It can be used to construct complex organic molecules with high stereochemical control, which is crucial in the synthesis of active pharmaceutical ingredients .
Computational Chemistry
The compound’s structure is of interest in computational studies to predict the properties of new molecules. By understanding the electronic and steric effects of the azabicycloheptane framework, researchers can design molecules with desired reactivity and stability .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol are currently unknown. This compound is structurally similar to other bicyclo[3.1.1]heptane derivatives , which have been studied for their potential biological activities.
Mode of Action
The mode of action of 3-(2-Azidoethyl)-3-azabicyclo[31It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, similar to other small organic molecules .
properties
IUPAC Name |
3-(2-azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-11-10-1-2-12-4-6-3-7(5-12)8(6)13/h6-8,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUZLIFRNWVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)
![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)






